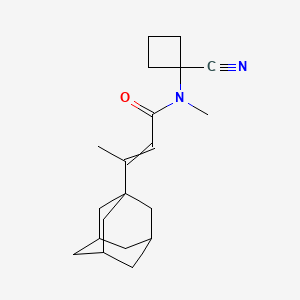
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'ACCMBA' and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of ACCMBA involves the inhibition of viral replication and inflammation. This compound works by blocking the activity of specific enzymes and proteins that are involved in the replication of viruses and the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACCMBA has been found to have several biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. Additionally, ACCMBA has been found to have a high binding affinity for specific receptors in the body, which makes it an attractive candidate for drug development.
実験室実験の利点と制限
One of the main advantages of using ACCMBA in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of viral replication and inflammation. Additionally, this compound has been found to be highly potent and effective in treating a variety of diseases. However, one of the limitations of using ACCMBA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research involving ACCMBA. Some of these include:
1. Developing new synthetic methods for ACCMBA that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of ACCMBA in vivo to determine its efficacy and safety.
3. Investigating the potential of ACCMBA as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
4. Investigating the mechanism of action of ACCMBA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, ACCMBA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to exhibit potent antiviral and anti-inflammatory properties and has been effective in treating a variety of diseases. While there are still limitations to using ACCMBA in lab experiments, the potential benefits of this compound make it a promising candidate for drug development.
合成法
The synthesis of ACCMBA involves the reaction of Adamantane-1-carboxylic acid with N-(1-cyanocyclobutyl)-N-methylbut-2-enamide in the presence of a catalyst. This process is carried out under controlled conditions and requires expertise in organic chemistry.
科学的研究の応用
ACCMBA has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antiviral and anti-inflammatory properties. Additionally, ACCMBA has been found to be effective in treating a variety of diseases such as cancer, HIV, and hepatitis.
特性
IUPAC Name |
3-(1-adamantyl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-18(23)22(2)20(13-21)4-3-5-20)19-10-15-7-16(11-19)9-17(8-15)12-19/h6,15-17H,3-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFXIJCLQOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


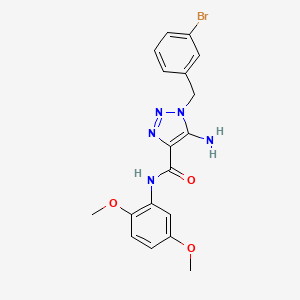
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
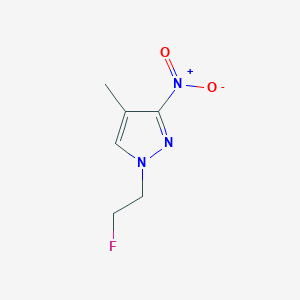
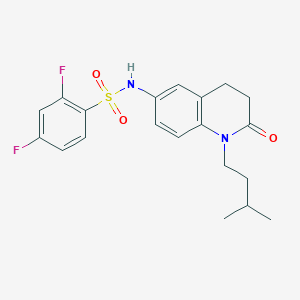
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
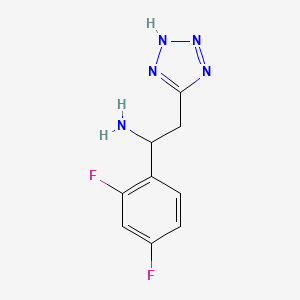
![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)

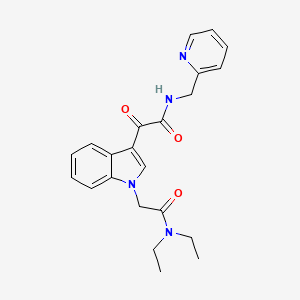


![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)